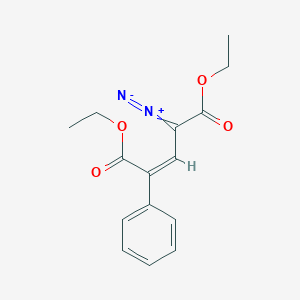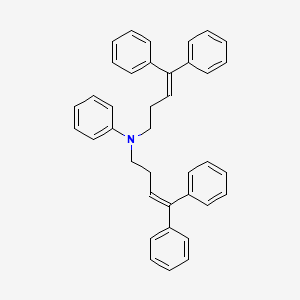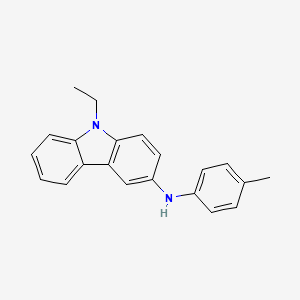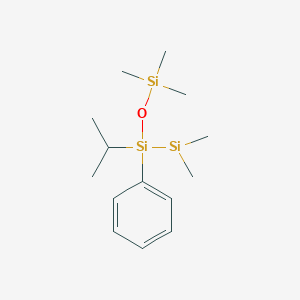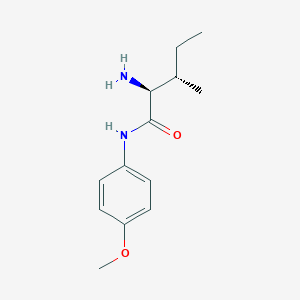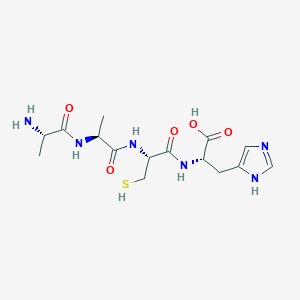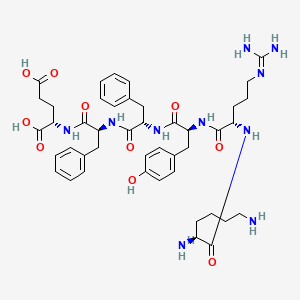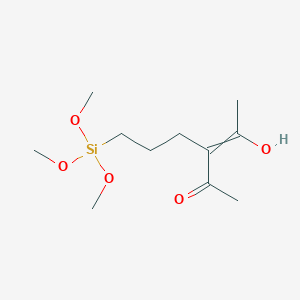![molecular formula C21H15N B14228916 Benzonitrile, 2-[6-(2,3-dimethylphenyl)-3-hexene-1,5-diynyl]- CAS No. 823226-85-3](/img/structure/B14228916.png)
Benzonitrile, 2-[6-(2,3-dimethylphenyl)-3-hexene-1,5-diynyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzonitrile, 2-[6-(2,3-dimethylphenyl)-3-hexene-1,5-diynyl]- is a complex organic compound characterized by its unique structure, which includes a benzonitrile group and a hexene-diyne chain substituted with a dimethylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzonitrile, 2-[6-(2,3-dimethylphenyl)-3-hexene-1,5-diynyl]- typically involves multi-step organic reactions. One common approach is the coupling of a benzonitrile derivative with a hexene-diyne precursor under specific conditions. The reaction may involve the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which is known for forming carbon-carbon bonds between aryl halides and terminal alkynes.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis. The choice of solvents, temperature control, and purification techniques are critical factors in the industrial production process.
Análisis De Reacciones Químicas
Types of Reactions
Benzonitrile, 2-[6-(2,3-dimethylphenyl)-3-hexene-1,5-diynyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the alkyne moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂)
Propiedades
Número CAS |
823226-85-3 |
|---|---|
Fórmula molecular |
C21H15N |
Peso molecular |
281.3 g/mol |
Nombre IUPAC |
2-[6-(2,3-dimethylphenyl)hex-3-en-1,5-diynyl]benzonitrile |
InChI |
InChI=1S/C21H15N/c1-17-10-9-15-19(18(17)2)11-5-3-4-6-12-20-13-7-8-14-21(20)16-22/h3-4,7-10,13-15H,1-2H3 |
Clave InChI |
OXTIMBPWYLQIKZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C#CC=CC#CC2=CC=CC=C2C#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


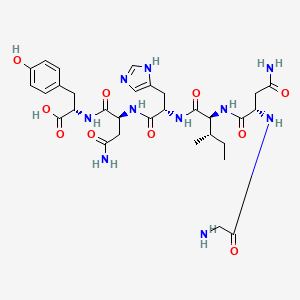
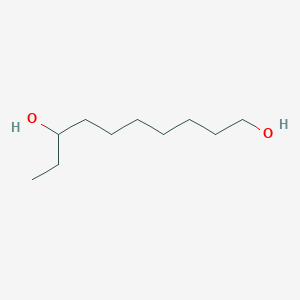

![4'-[1-(4-Hydroxyphenyl)propyl]-2',3',4',5'-tetrahydro[1,1'-biphenyl]-4-ol](/img/structure/B14228853.png)
![2-[(Diphenylcarbamothioyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B14228854.png)
